![molecular formula C12H11N3O2 B3265677 4-nitro-N-(pyridin-2-ylmethyl)aniline CAS No. 408365-67-3](/img/structure/B3265677.png)
4-nitro-N-(pyridin-2-ylmethyl)aniline
Overview
Description
4-nitro-N-(pyridin-2-ylmethyl)aniline is a chemical compound with the empirical formula C12H11N3O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of 4-nitro-N-(pyridin-2-ylmethyl)aniline is 229.23 . The crystal structure of a similar compound, 4-nitro-N-[(pyridin-2-yl)methylidene]aniline, indicates that the molecule is twisted, with the pyridyl ring making a dihedral angle of 47.78 (5)° with the benzene ring .Physical And Chemical Properties Analysis
4-nitro-N-(pyridin-2-ylmethyl)aniline is a solid compound . Its exact physical and chemical properties are not provided by Sigma-Aldrich .Scientific Research Applications
Platinum(II) Complex Synthesis
4-nitro-N-(pyridin-2-ylmethyl)aniline has been used in synthesizing a novel Platinum(II) complex. This complex was characterized using X-ray diffraction, IR spectroscopy, and elemental analysis. It exhibited antioxidant activity, evaluated using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) method, demonstrating its potential in medicinal chemistry (Khalaj et al., 2020).
Chemical Sensors for Metal Ions
Compounds containing 4-nitro-N-(pyridin-2-ylmethyl)aniline have been developed as colorimetric chemosensors for detecting Ni2+ and Cu2+ ions. These sensors exhibited a color change from yellow to colorless, enabling the detection of metal cations through various techniques. A theoretical study using Time-Dependent Density Functional Theory (TD-DFT) was conducted to understand the selective sensing mechanism (Treto-Suárez et al., 2020).
Applications in Nonlinear Optics
4-nitro-N-(pyridin-2-ylmethyl)aniline has been used in the synthesis of binary adducts for nonlinear optical (NLO) applications. These adducts were characterized by their melting points, absorption spectra, and single crystal X-ray diffraction. The study provided insights into the factors influencing the formation of polar crystals, relevant in the field of optoelectronics (Draguta et al., 2015).
Photocaged Complexes
In the study of photocaged complexes for Zn(2+), derivatives of 4-nitro-N-(pyridin-2-ylmethyl)aniline were used to synthesize different tridentate ligands. These ligands formed various chelate rings upon metal binding, and their complexes were studied using UV-Vis spectroscopy, indicating potential applications in photochemical studies (Gwizdala et al., 2012).
Catalytic Applications
A study utilized 4-nitro-N-(pyridin-2-ylmethyl)aniline as a directing group in C-H amination mediated by cupric acetate. This facilitated the amination of benzamide derivatives, showcasing its utility in synthetic chemistry and catalysis (Zhao et al., 2017).
Safety and Hazards
According to Sigma-Aldrich, 4-nitro-N-(pyridin-2-ylmethyl)aniline has the hazard statements H302 and H318, indicating that it is harmful if swallowed and causes serious eye damage . The precautionary statements are P280, P305, P351, and P338, suggesting that protective gloves/eye protection/face protection should be worn, and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
4-nitro-N-(pyridin-2-ylmethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-15(17)12-6-4-10(5-7-12)14-9-11-3-1-2-8-13-11/h1-8,14H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXSTQPPQQKJNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-N-(pyridin-2-ylmethyl)aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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